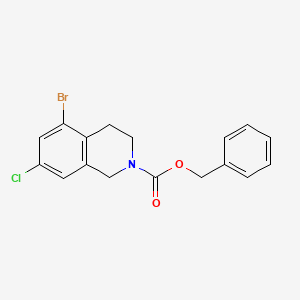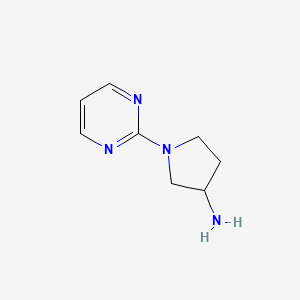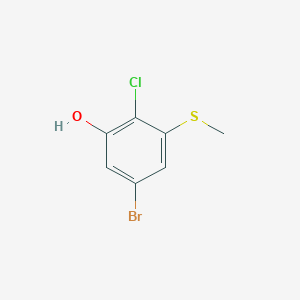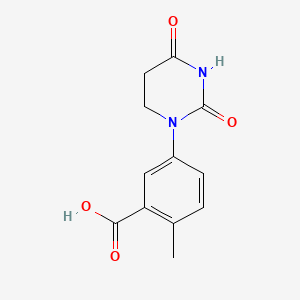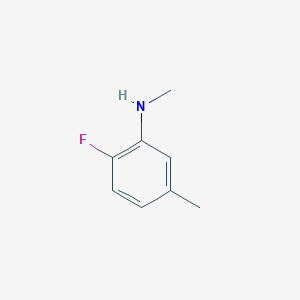![molecular formula C13H14O4 B13498433 rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[21
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of materials with unique properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,4S,5S)-4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
rac-(1R,4S,5S)-4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can impart different electronic and steric properties compared to similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(1S,4R,5R)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
Clave InChI |
PDVBBRCHGGBHOT-LOWVWBTDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
SMILES canónico |
COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
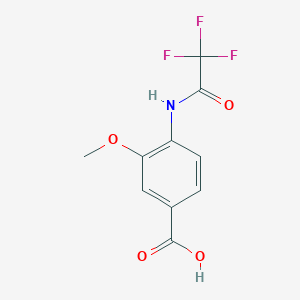
![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
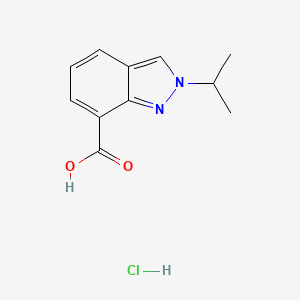
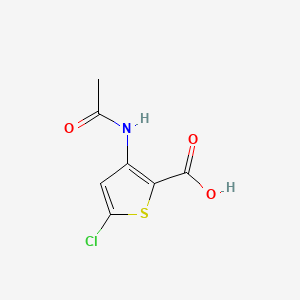
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
